1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide
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Overview
Description
This compound is a mouthful, but let’s break it down At its core, it’s a piperidine-based carboxamide with some intriguing substituents
Chemical Name: 1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide
Molecular Formula: CHNOS
Molecular Weight: 504.63 g/mol
Preparation Methods
Synthetic Routes
-
Stepwise Assembly
- Start with a piperidine core.
- Introduce the imidazolidin-1-yl group via a thioxo-imidazolidinone intermediate.
- Attach the 4-oxo-2-thioxoimidazolidin-1-yl group.
- Finally, add the 4-ethoxyphenyl and 2-oxoethyl substituents.
-
Industrial Production
- Industrial-scale synthesis likely involves multistep reactions, protecting groups, and purification techniques.
- Consult specialized literature or patents for proprietary methods.
Chemical Reactions Analysis
Reactivity
Oxidation: The compound contains several functional groups (e.g., amide, thioxo, and phenyl), making it susceptible to oxidation.
Reduction: Reduction of the carbonyl groups or imine functionality could yield interesting derivatives.
Substitution: The piperidine nitrogen and other heteroatoms may undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Amines or alcohols.
- Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
This compound’s versatility extends across scientific disciplines:
Chemistry: As a building block for drug discovery or materials synthesis.
Biology: Investigating its interactions with biological targets (enzymes, receptors).
Medicine: Potential therapeutic applications (anticancer, antimicrobial, etc.).
Industry: Catalysts, ligands, or specialty chemicals.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its secrets.
Comparison with Similar Compounds
Indole Derivatives: These share some features with our compound.
Other Piperidine-Based Carboxamides: Investigate compounds with similar scaffolds.
Properties
Molecular Formula |
C30H39N5O5S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C30H39N5O5S/c1-3-39-24-10-6-22(7-11-24)32-27(36)20-26-29(38)35(23-8-12-25(13-9-23)40-4-2)30(41)34(26)17-5-16-33-18-14-21(15-19-33)28(31)37/h6-13,21,26H,3-5,14-20H2,1-2H3,(H2,31,37)(H,32,36) |
InChI Key |
CHBMKYGRIHYFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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